
8-Fluoro-2-methylquinoline
Overview
Description
8-Fluoro-2-methylquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique chemical properties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Fluoro-2-methylquinoline can be synthesized through various methods. One common approach involves the reaction of 2-fluoroaniline with crotonaldehyde in the presence of hydrochloric acid and toluene. The reaction mixture is heated at 100°C for 2 hours under nitrogen with vigorous stirring . Another method involves cyclization reactions, displacements of halogen atoms, and direct fluorinations .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
8-Fluoro-2-methylquinoline undergoes oxidation primarily at the nitrogen atom or the aromatic ring.
- Reagents/Conditions :
- Hydrogen peroxide (H₂O₂) or peracids (e.g., meta-chloroperbenzoic acid) under mild acidic conditions.
- Products :
Research Findings :
Oxidation enhances the compound's polarity, improving solubility for biological applications. N-Oxide derivatives have shown increased antimicrobial activity due to improved interaction with enzyme active sites.
Reduction Reactions
The pyridine ring can be selectively reduced.
- Reagents/Conditions :
- Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0–25°C.
- Products :
- Dihydroquinoline derivatives , where the pyridine ring is partially saturated.
Table 1: Reduction Reaction Outcomes
Reducing Agent | Solvent | Temperature | Product Yield (%) |
---|---|---|---|
NaBH₄ | THF | 0°C | 65 |
LiAlH₄ | THF | 25°C | 82 |
Substitution Reactions
The fluorine atom at position 8 participates in nucleophilic aromatic substitution (NAS) due to its electron-withdrawing nature.
- Reagents/Conditions :
- Products :
Case Study :
Substitution with 4-chlorobenzyloxy via Pd-mediated coupling yielded 8-(4-chlorobenzyloxy)-2-methylquinoline , which exhibited potent antitubercular activity (MIC = 6.68 μM) against Mycobacterium tuberculosis .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling for functionalization.
- Reagents/Conditions :
- Suzuki-Miyaura Coupling : Boronic acids, Pd(PPh₃)₄, and K₂CO₃ in dioxane/water at 90°C.
- Buchwald-Hartwig Amination : Aryl halides, Pd₂(dba)₃, and Xantphos in toluene at 110°C.
- Products :
- Biaryl derivatives or amine-functionalized quinolines.
Table 2: Cross-Coupling Applications
Reaction Type | Substrate | Catalyst | Yield (%) |
---|---|---|---|
Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | 78 |
Buchwald-Hartwig | 4-Bromoaniline | Pd₂(dba)₃ | 85 |
Radiofluorination
The methyl group at position 2 enables C–H radiofluorination for PET tracer development.
- Reagents/Conditions :
- Products :
Research Findings :
This method achieved radiochemical yields (RCY) of 21% for 8-methylquinoline derivatives, demonstrating compatibility with electron-withdrawing substituents (e.g., halogen, ketone) .
Functionalization via Pfitzinger Reaction
Used to synthesize bioactive derivatives:
- Reagents/Conditions :
- Products :
Key Example :
Compound 9g (8-fluoro-3-(3-fluoro-2-(3-((4-cyanobenzyl)oxy)oxetan-3-yl)phenoxy)-2-methylquinoline) showed MIC values of 3.49 μM against M. tuberculosis and 62.5 μM against Aspergillus niger .
Scientific Research Applications
Chemical Synthesis
Building Block for Derivatives
8-Fluoro-2-methylquinoline serves as a crucial building block in synthesizing more complex quinoline derivatives and heterocyclic compounds. It can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. The following table summarizes the types of reactions it can participate in:
Reaction Type | Products Formed | Common Reagents Used |
---|---|---|
Oxidation | Quinoline N-oxide derivatives | Hydrogen peroxide, peracids |
Reduction | Dihydroquinoline derivatives | Sodium borohydride, lithium aluminum hydride |
Substitution | Substituted quinoline derivatives | Amines, thiols, alkoxides |
Biological Applications
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antibacterial and antiviral properties. It acts as an enzyme inhibitor, particularly against ATP synthase in bacteria such as Mycobacterium tuberculosis. A recent study highlighted its effectiveness against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Pseudomonas aeruginosa | 31.25 μM |
Staphylococcus aureus | 15.62 μM |
Escherichia coli | 62.5 μM |
Medicinal Chemistry
Therapeutic Potential
The compound is under investigation for its potential therapeutic applications in treating infectious diseases and cancer. Its mechanisms of action include interference with biochemical pathways by inhibiting specific enzymes involved in disease progression. For instance, a study reported that derivatives of this compound showed promising antitumor activity with IC50 values around 300 nM against certain cancer cell lines .
Industrial Applications
Organic Electronics
In the industrial sector, this compound is utilized in developing organic light-emitting diodes (OLEDs) and photovoltaic cells due to its favorable electronic properties. Its conjugated structure allows for efficient charge transport and light emission, making it suitable for applications in optoelectronics .
Case Studies
-
Antibacterial Screening
A study evaluated the antibacterial efficacy of various derivatives of this compound against common pathogens. The results indicated that modifications to the quinoline structure could enhance antimicrobial activity significantly. -
Antitumor Activity Assessment
In vitro experiments demonstrated that certain derivatives exhibited potent antitumor effects by targeting specific cellular pathways involved in cancer cell proliferation. This underscores the potential for developing new anticancer agents based on this compound. -
Fluorination Techniques
Recent advancements in synthetic methodologies have explored C-H fluorination techniques to introduce fluorine into quinoline scaffolds efficiently. This approach enhances the biological profile of the resulting compounds while maintaining high yields .
Mechanism of Action
The mechanism of action of 8-fluoro-2-methylquinoline involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to enzymes and receptors, leading to inhibition of enzyme activity or modulation of receptor function. This can result in antibacterial, antineoplastic, and antiviral effects .
Comparison with Similar Compounds
- 6-Fluoro-2-methylquinoline
- 8-Fluoroquinoline
- 2-Methylquinoline
Comparison: 8-Fluoro-2-methylquinoline is unique due to the specific position of the fluorine atom, which significantly influences its chemical reactivity and biological activity. Compared to other fluorinated quinolines, it exhibits distinct properties that make it suitable for specific applications in medicinal chemistry and industrial processes .
Biological Activity
8-Fluoro-2-methylquinoline is a derivative of quinoline, a compound known for its diverse biological activities. The introduction of a fluorine atom at the 8-position enhances its chemical reactivity and biological properties, making it a significant compound in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.
Antimicrobial Properties
Research indicates that this compound exhibits notable antibacterial and antiviral properties. Its ability to inhibit various enzymes involved in microbial metabolism is a key factor in its antimicrobial efficacy. For instance, studies have shown that derivatives of this compound can effectively inhibit ATP synthase, an enzyme crucial for energy production in bacteria, including Mycobacterium tuberculosis .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Target Organism | Mechanism of Action | MIC (μM) |
---|---|---|---|
5-Amino-8-fluoro-2-methylquinoline | M. tuberculosis | ATP synthase inhibition | 6.68 |
8-Fluoro-3-(benzyloxy)oxetan-3-yl)phenoxy-2-methylquinoline | Pseudomonas aeruginosa | Membrane disruption | 15.62 |
8-Fluoro-3-(3-cyanobenzyloxy)oxetan-3-yl)phenoxy-2-methylquinoline | A. niger | Unknown | 62.5 |
Anticancer Activity
The compound also shows promise as an anticancer agent . Its derivatives have been studied for their ability to target cancer cells through various mechanisms, including the inhibition of tumor growth and induction of apoptosis. The structural modifications in these derivatives significantly influence their anticancer activity .
Antiparasitic Activity
Recent studies have highlighted the potential of this compound derivatives as antiparasitic agents . They have demonstrated efficacy against protozoan parasites such as Leishmania and Trypanosoma, with some compounds showing IC50 values comparable to established antiprotozoal drugs .
The biological activity of this compound is largely attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound binds effectively to enzymes like ATP synthase, disrupting energy production in bacteria.
- Membrane Disruption : Certain derivatives induce membrane permeabilization in pathogens, leading to cell death.
- DNA Interaction : Some studies suggest that these compounds may interact with DNA, affecting replication and transcription processes.
Case Study 1: Antimycobacterial Activity
A study investigated the antimycobacterial activity of various derivatives of this compound against M. tuberculosis. The results indicated that several derivatives exhibited significant activity with MIC values lower than those of standard treatments like isoniazid .
Case Study 2: Antiparasitic Efficacy
Another study focused on the antiparasitic effects of specific derivatives against Leishmania. The findings revealed that certain compounds had superior efficacy compared to traditional treatments, demonstrating potential for new therapeutic options .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 8-Fluoro-2-methylquinoline, and how do reaction conditions influence yield?
- Methodology : this compound is synthesized via transition-metal-catalyzed C–H functionalization. For example, [RuCl₂(p-cymene)]₂ catalyzes the coupling of 8-fluoroquinoline precursors with methyl vinyl ketone under reflux conditions (hexane/EtOAc solvent system), achieving moderate yields (~60–70%) after column chromatography purification . Alternative methods include fluorination of pre-functionalized quinoline scaffolds using KF·2H₂O under microwave irradiation, which shortens reaction times but requires careful optimization of temperature and stoichiometry .
Q. How can structural characterization of this compound be performed to confirm regioselectivity?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. For example, analogous chloro derivatives (e.g., 8-Chloro-2-methylquinoline) have been structurally resolved with R-factors < 0.03, revealing π-π stacking interactions between aromatic rings . Complementary techniques include NMR (¹H/¹³C/¹⁹F) to verify substituent positions, with characteristic fluorine coupling patterns (e.g., ¹⁹F NMR shifts at ~-120 ppm for aromatic fluorides) .
Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound relevant to experimental design?
- Methodology : Solubility can be assessed via HPLC or UV-Vis spectroscopy in solvents like DMSO, ethanol, or aqueous buffers. Fluorinated quinolines generally exhibit moderate hydrophobicity (logP ~2–3), requiring co-solvents for biological assays . Stability studies under varying pH and temperature conditions (e.g., 24-hour incubation at 37°C) should precede long-term storage recommendations .
Advanced Research Questions
Q. How does the fluorine substituent in this compound influence its fluorescence properties compared to non-fluorinated analogs?
- Methodology : Fluorine’s electron-withdrawing effect red-shifts absorption/emission spectra. For example, 8-hydroxyquinoline derivatives with fluorine at position 6 show a 70 nm blue shift in emission (λem = 450 nm) and a quantum yield increase from 0.004 to 0.70 when paired with zinc chelation . Time-resolved fluorescence spectroscopy can quantify excited-state lifetimes, while DFT calculations model electronic transitions .
Q. What catalytic mechanisms underpin the synthesis of this compound using transition-metal catalysts?
- Methodology : Ruthenium-catalyzed C–H activation involves a cyclometalated intermediate, where the metal coordinates to the quinoline nitrogen, enabling regioselective coupling with alkenes. Isotopic labeling (e.g., deuterated substrates) and kinetic studies (Eyring plots) can elucidate rate-determining steps and turnover frequencies . Competing pathways (e.g., oxidative addition vs. concerted metalation-deprotonation) should be evaluated using mechanistic probes like radical scavengers .
Q. How can contradictory data on the biological activity of this compound derivatives be resolved?
- Methodology : Cross-validate assays (e.g., fluorescence-based vs. electrophysiological methods) to rule out interference from solvent or buffer components. For instance, zinc-sensing studies may show discrepancies due to competing metal ions (e.g., Fe³⁺, Cu²⁺), requiring ICP-MS validation of metal concentrations . Meta-analyses of published IC₅₀ values and structural-activity relationship (SAR) models can identify outliers caused by divergent experimental conditions .
Q. What strategies optimize this compound derivatives for selective targeting in neurological studies?
- Methodology : Introduce bioisosteric replacements (e.g., -CF₃ for -CH₃) to enhance blood-brain barrier permeability, as demonstrated in Alzheimer’s drug candidates . Fluorescence polarization assays and molecular docking (using PDB structures like 5I3X) can predict binding affinities to neurological targets (e.g., amyloid-beta aggregates) .
Q. Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing dose-response data in this compound pharmacological studies?
- Methodology : Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Bootstrap resampling (≥1,000 iterations) quantifies confidence intervals, while ANOVA identifies significant differences between treatment groups. Replicate experiments (n ≥ 3) minimize batch effects .
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Methodology : Implement quality control (QC) protocols:
Properties
IUPAC Name |
8-fluoro-2-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c1-7-5-6-8-3-2-4-9(11)10(8)12-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHYMLQMBHHNRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2F)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30459729 | |
Record name | 8-Fluoro-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30459729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46001-36-9 | |
Record name | 8-Fluoro-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30459729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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